4-Chloro-7-nitrobenzofurazan

Catalog No.
S590550
CAS No.
10199-89-0
M.F
C₆H₂ClN₃O₃
M. Wt
199.55 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-7-nitrobenzofurazan

CAS Number

10199-89-0

Product Name

4-Chloro-7-nitrobenzofurazan

IUPAC Name

4-chloro-7-nitro-2,1,3-benzoxadiazole

Molecular Formula

C₆H₂ClN₃O₃

Molecular Weight

199.55 g/mol

InChI

InChI=1S/C6H2ClN3O3/c7-3-1-2-4(10(11)12)6-5(3)8-13-9-6/h1-2H

InChI Key

IGHBXJSNZCFXNK-UHFFFAOYSA-N

SMILES

C1=C(C2=NON=C2C(=C1)Cl)[N+](=O)[O-]

Synonyms

4 Chloro 7 nitrobenzofurazan, 4-Chloro-7-nitrobenzofurazan, 7 Chloro 4 nitrobenzofurazan, 7-Chloro-4-nitrobenzofurazan, Chloride, NBD, Chloride, Nitrobenzoxadiazole, Chloronitrobenzoxadiazole, NBD Chloride, NBF Cl, NBF-Cl, Nitrobenzoxadiazole Chloride

Canonical SMILES

C1=C(C2=NON=C2C(=C1)Cl)[N+](=O)[O-]

Fluorescent Labeling:

-Chloro-7-nitrobenzofurazan (NBD-chloride) is a valuable tool in scientific research due to its fluorescent properties. It readily reacts with biomolecules like lipids, proteins, and nucleic acids, introducing a fluorescent tag that allows researchers to track and visualize these molecules in various biological contexts.

  • NBD-labeled lipids: NBD-chloride has been used to label phospholipids, enabling the study of membrane dynamics, trafficking, and interactions in living cells. []

Analytical Applications:

NBD-chloride finds applications in analytical chemistry due to its unique spectroscopic properties.

  • Spectrophotometric and spectrofluorometric determination: NBD-chloride has been employed for the quantitative determination of various pharmaceutical drugs in formulations, offering a sensitive and reliable method. []

Chemical Synthesis:

The versatile reactivity of NBD-chloride makes it a useful building block in organic synthesis.

  • Synthesis of functionalized molecules: NBD-chloride can be incorporated into various molecules, such as hydroxynaphthofurazans and NBD-labeled maleimides, expanding their functionalities and applications. [, ]
  • While the aforementioned applications showcase the diverse uses of NBD-chloride in scientific research, it is crucial to consult the relevant safety data sheets and handle this chemical with appropriate precautions due to its potential health hazards.
  • NBD-Cl is a synthetic compound not found in nature [].
  • It belongs to a class of chemicals called nitrobenzofurazans, known for their fluorescent properties [].

Molecular Structure Analysis

  • NBD-Cl has a heterocyclic ring structure with alternating nitrogen and oxygen atoms. The chlorine and nitro groups are attached to the six-membered ring at specific positions (4 and 7) [].
  • This structure allows NBD-Cl to absorb light at a certain wavelength and emit light at a longer wavelength, making it a valuable fluorescent probe [].

Chemical Reactions Analysis

  • NBD-Cl is commonly used as a derivatizing agent. This means it reacts with other molecules to form new compounds with improved properties for analysis [].
  • A specific example is the reaction of NBD-Cl with amino acids and amines, creating fluorescent derivatives that can be easily separated and identified using techniques like chromatography [, ].

Physical And Chemical Properties Analysis

  • NBD-Cl is a yellow solid [].
  • Reported melting point: 233-235°C [].
  • Data on solubility, boiling point, and stability are not readily available in scientific sources.
  • NBD-Cl should be handled with care following standard laboratory safety protocols for potentially hazardous chemicals.
  • Specific data on toxicity is not available in publicly accessible scientific databases.

XLogP3

1.6

UNII

EQF2794IRE

GHS Hazard Statements

Aggregated GHS information provided by 163 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (23.31%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (71.17%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

10199-89-0

Wikipedia

4-chloro-7-nitrobenzofurazan

General Manufacturing Information

2,1,3-Benzoxadiazole, 4-chloro-7-nitro-: ACTIVE

Dates

Modify: 2023-08-15
Chen et al. An oxidation sensing mechanism is used by a global regulator MgrA in Staphylococcus aureus Nature Chemical Biology, doi: 10.1038/nchembio820, published online 17 September 2006 http://www.nature.com/naturechemicalbiology
Blair et al. Structure-guided development of affinity probes for tyrosine kinases using chemical genetics Nature Chemical Biology, doi: 10.1038/nchembio866, published online 25 February 2007 http://www.nature.com/naturechemicalbiology
Anzenbacher, Jr., P. et al. Polymer nanofibre junctions of attolitre volume serve as zeptomole-scale chemical reactors. Nature Chemistry, doi: 10.1038/nchem.125, published online 8 March 2009. http://www.nature.com/naturechemistry
Maiti et al. Dissipative self-assembly of vesicular nanoreactors. Nature Chemistry, doi: 10.1038/nchem.2511, published online 2 May 2016

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